Fmoc-3,5-二溴-L-酪氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

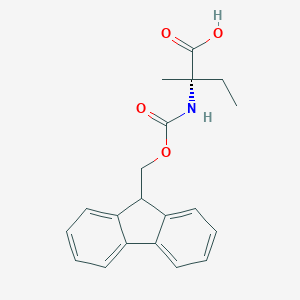

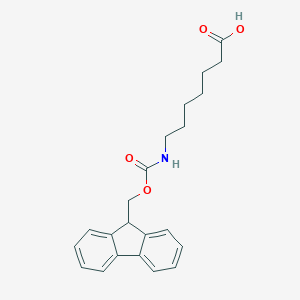

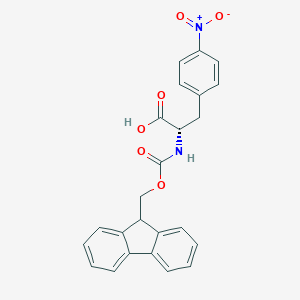

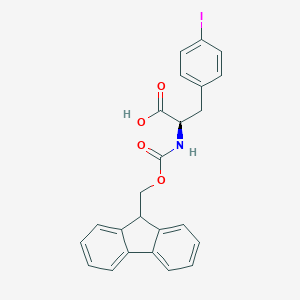

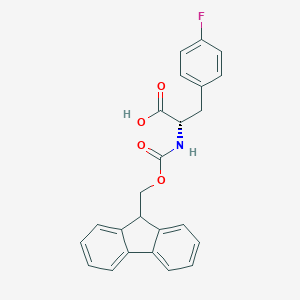

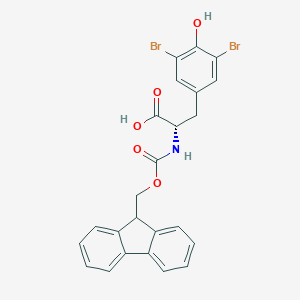

Fmoc-3,5-dibromo-L-tyrosine is an Fmoc protected tyrosine derivative . It has a molecular weight of 561.23 . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

Fmoc-3,5-dibromo-L-tyrosine is synthesized from L-Tyrosine . The Fmoc group is typically removed with a base such as pyridine .Molecular Structure Analysis

The IUPAC name for Fmoc-3,5-dibromo-L-tyrosine is (2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . The InChI code for the compound is 1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 .Chemical Reactions Analysis

Fmoc-3,5-dibromo-L-tyrosine is used in proteomics studies and solid phase peptide synthesis techniques . It is a precursor for the formation of iodinated thyroid hormones .Physical And Chemical Properties Analysis

Fmoc-3,5-dibromo-L-tyrosine is a white crystal . It has a melting point of 184-193°C . The compound should be stored at 0-8°C .科学研究应用

- Fmoc-3,5-dibromo-L-tyrosine is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

- In peptide synthesis, the Fmoc group is typically removed with a base such as pyridine .

- This is an orthogonal de-protection strategy to the acid labile Boc group .

Peptide Synthesis

Proteomics Studies

- Fmoc-3,5-dibromo-L-tyrosine can be used in the synthesis of bioactive peptides . These peptides can have various biological activities, such as antimicrobial, antiviral, or anticancer properties .

- Fmoc-3,5-dibromo-L-tyrosine could potentially be used in drug discovery . By incorporating this amino acid into peptides, researchers can create new compounds with unique properties .

- The specific methods would involve peptide synthesis and subsequent testing of the peptides for biological activity .

- Fmoc-3,5-dibromo-L-tyrosine could be used in chemical biology research . For example, it could be used to study protein-protein interactions or to develop new biochemical assays .

- The specific methods and outcomes would depend on the particular research question being investigated .

Synthesis of Bioactive Peptides

Drug Discovery

Chemical Biology Research

Material Science

- Fmoc-3,5-dibromo-L-tyrosine can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .

- This involves the step-by-step addition of amino acids to a growing peptide chain which is attached to insoluble polymer beads .

- The specific outcomes would depend on the particular peptide being synthesized and its intended use .

- It can also be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .

- This involves the reaction of Fmoc-3,5-dibromo-L-tyrosine with allyl alcohol to introduce the allyl group .

- The specific outcomes would depend on the particular derivative being synthesized and its intended use .

- Fmoc-3,5-dibromo-L-tyrosine is often used for research purposes .

- It can be used in a variety of experiments, including those investigating protein structure and function, peptide synthesis, and more .

- The specific methods and outcomes would depend on the particular research question being investigated .

Synthesis of Leu-EnkephalinAmide

Synthesis of Amino Acid Derivatives

Research Use

Material Science

安全和危害

未来方向

Fmoc-3,5-dibromo-L-tyrosine is a common metabolite of L-Tyrosine in marine organisms, particularly in sponges, and serves as the basic structural element for an important class of marine bromotyrosine alkaloids, with potent antimicrobial, antitumor, and antimalarial activities . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

属性

IUPAC Name |

(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAVNNURVZYVLW-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Br2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462524 |

Source

|

| Record name | Fmoc-3,5-dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3,5-dibromo-L-tyrosine | |

CAS RN |

201484-26-6 |

Source

|

| Record name | Fmoc-3,5-dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。